molecular formula C20H18N4O3S B5909805 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one

5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one

Cat. No. B5909805
M. Wt: 394.4 g/mol
InChI Key: GBNGVPPBOWWNNN-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is not yet fully understood. However, studies have shown that it may act by inducing apoptosis in cancer cells, inhibiting the activity of certain enzymes, and disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one has low toxicity and does not cause significant biochemical or physiological effects in normal cells or tissues. However, further studies are needed to fully understand the potential side effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is its high purity and stability, which makes it ideal for use in lab experiments. However, its high cost and limited availability may limit its widespread use in research.

Future Directions

There are several future directions for research on 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one. One area of interest is its potential use as a drug delivery system, where it can be used to deliver drugs to specific cells or tissues. Another area of research is its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
In conclusion, 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one is a promising compound with potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield, and it has been extensively studied for its potential use as an anticancer, antifungal, and antibacterial agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential use as a drug delivery system and fluorescent probe.

Synthesis Methods

The synthesis of 5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one involves the reaction between 2-nitroaniline and thioglycolic acid in the presence of sodium hydroxide. The resulting product is then reacted with benzaldehyde and piperazine to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5-benzylidene-2-[4-(2-nitrophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

(5Z)-5-benzylidene-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19-18(14-15-6-2-1-3-7-15)28-20(21-19)23-12-10-22(11-13-23)16-8-4-5-9-17(16)24(26)27/h1-9,14H,10-13H2/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNGVPPBOWWNNN-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=NC(=O)/C(=C/C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-benzylidene-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.